Cas no 2764009-82-5 ((9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate)
![(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate structure](https://ja.kuujia.com/scimg/cas/2764009-82-5x500.png)
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-37387349
- 2764009-82-5
- (9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate
-
- インチ: 1S/C26H28N2O3/c1-17(2)28(15-25(29)18-11-13-19(27)14-12-18)26(30)31-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25,29H,15-16,27H2,1-2H3
- InChIKey: XKOYAVRJFFCYOI-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC(C1C=CC(=CC=1)N)O)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 416.20999276g/mol
- どういたいしつりょう: 416.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.8Ų
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37387349-0.05g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 0.05g |
$1068.0 | 2023-07-07 | ||
Enamine | EN300-37387349-0.25g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 0.25g |
$1170.0 | 2023-07-07 | ||
Enamine | EN300-37387349-10.0g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 10.0g |
$5467.0 | 2023-07-07 | ||
Enamine | EN300-37387349-5.0g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 5.0g |
$3687.0 | 2023-07-07 | ||
Enamine | EN300-37387349-1.0g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 1.0g |
$1272.0 | 2023-07-07 | ||
Enamine | EN300-37387349-0.1g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 0.1g |
$1119.0 | 2023-07-07 | ||
Enamine | EN300-37387349-0.5g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 0.5g |
$1221.0 | 2023-07-07 | ||
Enamine | EN300-37387349-2.5g |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate |
2764009-82-5 | 2.5g |
$2492.0 | 2023-07-07 |
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamateに関する追加情報
Comprehensive Guide to (9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate (CAS No. 2764009-82-5)
(9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate (CAS No. 2764009-82-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often abbreviated for convenience, belongs to the class of fluorenylmethyl carbamates, which are widely used in peptide synthesis and drug development. Its unique structure, featuring a fluoren-9-ylmethyl (Fmoc) group, an aminophenyl moiety, and a hydroxyethyl side chain, makes it a versatile intermediate in modern chemistry.
The Fmoc-protected derivative nature of this compound is particularly valuable in solid-phase peptide synthesis (SPPS), a technique critical for producing therapeutic peptides and proteins. Researchers frequently search for "Fmoc-protected amino acid derivatives" or "peptide synthesis building blocks," highlighting the growing demand for high-purity intermediates like CAS No. 2764009-82-5. The compound's hydroxyl and amino functional groups offer multiple sites for further chemical modifications, making it adaptable for various bioconjugation applications.
In recent years, the pharmaceutical industry has seen a surge in interest around "targeted drug delivery systems" and "bioconjugation techniques," areas where this compound shows significant potential. Its 4-aminophenyl group can serve as an attachment point for drug molecules or fluorescent tags, enabling researchers to track compound distribution in biological systems. This property aligns with current trends in "theranostic applications" (therapy + diagnostics), a hot topic in precision medicine.
The stability of (9H-fluoren-9-yl)methyl carbamate derivatives under basic conditions makes them particularly useful in multi-step synthetic processes. Many researchers investigating "amine protection strategies" or "orthogonal protecting groups" will find this compound relevant to their work. The isopropyl carbamate portion of the molecule provides additional steric protection, a feature often sought after in complex molecule synthesis to prevent unwanted side reactions.
From a commercial perspective, the global market for pharmaceutical intermediates is projected to grow significantly, driven by increased R&D investment in novel therapeutics. CAS No. 2764009-82-5 fits perfectly into this landscape as a high-value chemical building block. Suppliers and manufacturers frequently field queries about "custom synthesis of Fmoc compounds" and "scale-up of specialty intermediates," indicating strong market demand for such molecules.
Quality control is paramount when working with compounds like (9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are essential for verifying purity and structure. These aspects are frequently searched in combination with terms like "certificate of analysis for research chemicals" and "characterization of synthetic intermediates," reflecting the needs of quality-conscious researchers.
Environmental and safety considerations are increasingly important in chemical research. While this compound doesn't fall under hazardous classifications, proper handling of amino-functionalized aromatics and organic carbamates is still recommended. The scientific community shows growing interest in "green chemistry approaches" for synthesizing such intermediates, with many researchers exploring more sustainable protection/deprotection strategies.
Looking toward future applications, the unique properties of CAS No. 2764009-82-5 may find use in emerging fields like "proteolysis-targeting chimeras (PROTACs)" and "click chemistry applications." Its bifunctional nature (containing both hydroxyl and amino groups) makes it potentially valuable for constructing heterobifunctional linkers, a crucial component in many modern drug discovery platforms.
For researchers considering this compound, storage recommendations typically include protection from moisture and storage at controlled temperatures. These practical considerations often appear in searches like "stability of Fmoc-protected compounds" or "handling of light-sensitive reagents." Proper storage ensures the longevity and reliability of this valuable synthetic intermediate.
The synthesis and application of (9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate represent an excellent example of how specialized organic compounds drive innovation in medicinal chemistry. As the demand for more complex and targeted therapeutics grows, intermediates like CAS No. 2764009-82-5 will continue to play a pivotal role in pharmaceutical development and biochemical research.
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